molecular formula C17H14O3 B14463874 3-[(2-Methoxyphenyl)methylidene]-2,3-dihydro-4H-1-benzopyran-4-one CAS No. 71972-46-8

3-[(2-Methoxyphenyl)methylidene]-2,3-dihydro-4H-1-benzopyran-4-one

Cat. No.: B14463874
CAS No.: 71972-46-8
M. Wt: 266.29 g/mol
InChI Key: XRZKQIKCBJVGTF-UHFFFAOYSA-N
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Description

3-[(2-Methoxyphenyl)methylidene]-2,3-dihydro-4H-1-benzopyran-4-one is an organic compound that belongs to the class of benzopyrans. This compound is characterized by its unique structure, which includes a methoxyphenyl group attached to a benzopyran ring system. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Methoxyphenyl)methylidene]-2,3-dihydro-4H-1-benzopyran-4-one typically involves the condensation of 2-methoxybenzaldehyde with 4-hydroxycoumarin. The reaction is usually carried out in the presence of a base such as piperidine or pyridine, which acts as a catalyst. The reaction mixture is heated under reflux conditions for several hours to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Methoxyphenyl)methylidene]-2,3-dihydro-4H-1-benzopyran-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(2-Methoxyphenyl)methylidene]-2,3-dihydro-4H-1-benzopyran-4-one has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(2-Methoxyphenyl)methylidene]-2,3-dihydro-4H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2-Methoxyphenyl)methylidene]-2,3-dihydro-4H-1-benzopyran-4-one is unique due to its specific methoxy substitution, which can influence its chemical reactivity and biological activity. The presence of the methoxy group can enhance its solubility and interaction with biological targets, making it a compound of interest for further research .

Properties

CAS No.

71972-46-8

Molecular Formula

C17H14O3

Molecular Weight

266.29 g/mol

IUPAC Name

3-[(2-methoxyphenyl)methylidene]chromen-4-one

InChI

InChI=1S/C17H14O3/c1-19-15-8-4-2-6-12(15)10-13-11-20-16-9-5-3-7-14(16)17(13)18/h2-10H,11H2,1H3

InChI Key

XRZKQIKCBJVGTF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C=C2COC3=CC=CC=C3C2=O

Origin of Product

United States

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